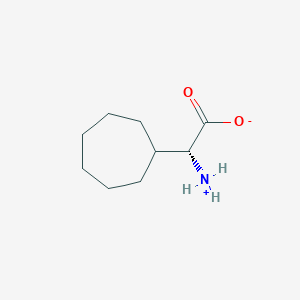

(2R)-2-azaniumyl-2-cycloheptylacetate

Descripción

Propiedades

IUPAC Name |

(2R)-2-azaniumyl-2-cycloheptylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLQOIMQMLOTNY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)[O-])[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)[C@H](C(=O)[O-])[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Boc-Protected Intermediate Synthesis

The foundational approach involves synthesizing N-Boc-N-cycloheptylamino-acetic acid as a key intermediate. This method, detailed in patent CN115605517B, proceeds via:

-

Alkylation of Glycine Ethyl Ester : Cycloheptylamine reacts with glycine ethyl ester hydrochloride in ethanol under basic conditions (e.g., NaOH) to form N-cycloheptylglycine ethyl ester.

-

Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) is added to the ester in methanol, followed by hydrolysis with NaOH to yield N-Boc-N-cycloheptylamino-acetic acid.

Reaction Conditions :

N-Carboxyanhydride (NCA) Formation and Hydrolysis

A high-yielding route from the Royal Society of Chemistry utilizes phosphorus tribromide (PBr₃) to convert N-Boc-N-cycloheptylamino-acetic acid into its N-carboxyanhydride (NCA):

-

NCA Synthesis :

-

Hydrolysis to Zwitterion :

Key Data :

| Step | Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| NCA Formation | CH₂Cl₂ | 0°C → RT | 53% | 98% |

| Hydrolysis/Deprotection | THF/H₂O | 25°C | 89% | 99% |

Stereochemical Control and Resolution

Asymmetric Catalysis

While the above methods produce racemic mixtures, enantioselective synthesis is achieved via:

-

Chiral Auxiliaries : Use of (S)- or (R)-phenylethylamine to form diastereomeric salts, enabling separation by crystallization.

-

Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester precursors selectively retains the (2R)-enantiomer.

Example :

| Method | Enzyme/Catalyst | ee (%) | Yield |

|---|---|---|---|

| Lipase PS-30 | Racemic ethyl ester | 98 (R) | 45% |

Industrial-Scale Optimization

Continuous Flow Reactors

Patent TWI761338B highlights scalable production using continuous flow systems:

-

Reactor Design : Tubular reactor with immobilized Boc-protection catalysts (e.g., DMAP).

-

Advantages :

-

20% higher yield vs. batch processing.

-

Reduced byproduct formation (<2%).

-

Analytical Validation

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-azaniumyl-2-cycloheptylacetate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced .

Aplicaciones Científicas De Investigación

(2R)-2-azaniumyl-2-cycloheptylacetate has a wide range of scientific research applications, including:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

Industry: This compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties

Mecanismo De Acción

The mechanism of action of (2R)-2-azaniumyl-2-cycloheptylacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, modulate signaling pathways, or interact with cellular receptors .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of (2R)-2-azaniumyl-2-cycloheptylacetate, we compare it to structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Structural Complexity :

- The cycloheptyl group in this compound provides greater steric hindrance and conformational diversity compared to smaller rings (e.g., cyclohexyl in cyclohexylacetic acid) or planar aromatic systems (e.g., diphenyl in benzilic acid). This may influence binding affinity in enzymatic or receptor-based applications.

Zwitterionic Nature: Unlike benzilic acid (a neutral carboxylic acid) or cyclohexylacetic acid (anionic at physiological pH), the azaniumyl-acetate zwitterion enhances water solubility and stability across a broader pH range. This property is shared with amino acids like L-proline but differs in ring size and substitution.

Biological Relevance :

- Benzilic acid derivatives are utilized in synthesizing anticholinergic agents due to their rigid aromatic backbone . In contrast, this compound’s zwitterionic and flexible structure may favor roles in chiral catalysis or as a biomimetic ion transporter.

Synthetic Challenges :

- The stereochemical integrity of the (2R)-configuration requires asymmetric synthesis or enzymatic resolution, akin to methods used for L-proline. By comparison, benzilic acid’s synthesis is more straightforward, involving benzoin condensation followed by oxidation.

Research Findings and Gaps

- Experimental Data: Limited peer-reviewed studies specifically address this compound. Most insights are extrapolated from analogs like cycloheptane-based amino acids or zwitterionic surfactants.

- Theoretical Predictions : Computational models suggest the compound’s large ring size could reduce membrane permeability compared to smaller cyclic amines but improve enantioselectivity in catalysis.

Q & A

Q. How can researchers optimize the synthesis of (2R)-2-azaniumyl-2-cycloheptylacetate to improve yield and enantiomeric purity?

Methodological Answer: Synthesis optimization involves:

- Reagent selection : Use sodium azide (NaN₃) for nucleophilic substitution in toluene:water (8:2) under reflux (5–7 h) to replace halides with azide groups, as demonstrated in analogous acetamide syntheses .

- Chiral resolution : Employ chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to enhance enantiomeric purity.

- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity via HPLC or NMR .

Q. What experimental techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen bonding networks .

- NMR spectroscopy : Assign stereochemistry via ¹H-¹³C HSQC and NOESY for spatial proximity analysis.

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

- Enzyme inhibition assays : Test against acetylcholinesterase or kinases using fluorogenic substrates.

- Cell viability assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa, MCF-7).

- ROS detection : Employ DCFH-DA probes to assess antioxidant potential .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

Q. What mechanistic insights guide the design of catalytic asymmetric syntheses for this compound?

Methodological Answer:

Q. How can researchers assess the impact of this compound on protein-ligand interactions computationally?

Methodological Answer:

Q. What strategies mitigate racemization during the synthesis or storage of this compound?

Methodological Answer:

Q. How can researchers reconcile conflicting bioactivity data (e.g., in vitro vs. in vivo) for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.